N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide
Overview
Description
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a fused indole and quinazoline ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide typically involves the condensation of 2,6-dimethylindole with a quinazoline derivative under specific reaction conditions. One common method includes the use of a metal-catalyzed reaction, such as a palladium-catalyzed cross-coupling reaction, to form the indoloquinazoline core. The final step involves the acylation of the resulting intermediate with phenylacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine .
Uniqueness
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide is unique due to its fused indole and quinazoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry .
Properties
IUPAC Name |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-12-13-21-20(14-16)25-24(27-23(29)15-18-8-4-3-5-9-18)19-10-6-7-11-22(19)28(25)17(2)26-21/h3-14H,15H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALNSBJIANNWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)CC5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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